InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2
. The compound has a topological polar surface area of 45.2 Ų and contains 14 heavy atoms .
Piperazin-1-yl(pyridin-3-yl)methanone is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring attached to a pyridine moiety, making it an interesting scaffold for drug development, particularly in the fields of psychiatry and neurology due to its potential interactions with various neurotransmitter systems.
The synthesis and characterization of Piperazin-1-yl(pyridin-3-yl)methanone derivatives have been reported in several studies, indicating its relevance in medicinal chemistry and pharmacology. Notably, research has focused on its synthesis as a part of efforts to develop new therapeutic agents targeting conditions such as metabolic syndrome and pain management.
Piperazin-1-yl(pyridin-3-yl)methanone can be classified under:
The synthesis of Piperazin-1-yl(pyridin-3-yl)methanone typically involves several steps that include the formation of the piperazine ring and its subsequent attachment to the pyridine structure.
For example, one method involves reacting thieno[2,3-c]pyridine derivatives with 4-substituted piperazines in dichloromethane, leading to the formation of Piperazin-1-yl(pyridin-3-yl)methanone derivatives with yields often exceeding 80% .
The molecular structure of Piperazin-1-yl(pyridin-3-yl)methanone can be described as follows:
The compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and molecular interactions.
Piperazin-1-yl(pyridin-3-yl)methanone can participate in various chemical reactions due to its functional groups:
The mechanism of action for Piperazin-1-yl(pyridin-3-yl)methanone and its derivatives primarily involves interactions with neurotransmitter receptors or other biological targets:
For instance, certain derivatives have shown promise in enhancing adipogenesis in 3T3-L1 cells, indicating potential applications in treating insulin resistance by modulating PPAR gamma activity .
Piperazin-1-yl(pyridin-3-yl)methanone has several scientific uses:
Piperazin-1-yl(pyridin-3-yl)methanone derivatives demonstrate significant potential as modulators of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, which are critically involved in thermosensation, mechanical hyperalgesia, and inflammatory pain. TRPV4 channels are activated by diverse stimuli, including:
Structurally, these homotetrameric channels feature cytosolic N-terminal ankyrin repeat domains (ARDs) and C-terminal binding sites for calmodulin (CaM) and protein kinases. Piperazine-containing compounds like piperazin-1-yl(pyridin-3-yl)methanone may exploit these domains due to their hydrogen-bonding capabilities with residues in the S3S4 linker (pH-sensing region) and the pre-S1 helix (subunit assembly interface) [5]. This interaction modulates channel gating kinetics, particularly outward rectification at positive voltages.
Table 1: TRPV4 Modulation by Piperazine Derivatives
Modulator Type | Chemical Scaffold | Biological Effect | Activation Mechanism |
---|---|---|---|
Endogenous agonist | Epoxyeicosatrienoic acids | Ca²⁺ influx | Lipid binding to S1-S4 domain |
Synthetic modulator | Piperazine-amide core | Attenuated mechanical hyperalgesia | Allosteric stabilization of open state |
Osmotic activator | N/A | Cell swelling | Hypotonicity-induced conformational change |
Piperazin-1-yl(pyridin-3-yl)methanone serves as a privileged scaffold for developing monoacylglycerol lipase (MAGL) inhibitors. MAGL hydrolyzes endocannabinoid 2-arachidonoylglycerol (2-AG), regulating both endocannabinoid signaling and eicosanoid production. Inhibition strategies include:
Piperazine-azetidine hybrids (e.g., compound 8 and 37 from [6]) achieve submicromolar IC₅₀ values against MAGL. These inhibitors increase 2-AG concentrations, activating CB₁/CB₂ receptors to suppress neuroinflammation and cancer progression. Notably, piperazine enhances blood-brain barrier permeability, as evidenced by PET tracer [¹¹C]8 ([¹¹C]MAGL-2–11) showing high brain uptake [6].
Table 2: MAGL Inhibitor Profiles
Compound | Binding Mechanism | MAGL IC₅₀ (nM) | Selectivity vs FAAH | Application |
---|---|---|---|---|
Piperazinyl-azetidine 8 | Irreversible | 3.2 | >100-fold | CNS imaging |
Piperazinyl-azetidine 17 | Reversible | 28.7 | >50-fold | Peripheral imaging |
Piperazinyl-azetidine 37 | Reversible | 15.4 | >75-fold | PET radiotracer |
Piperazin-1-yl(pyridin-3-yl)methanone enables simultaneous modulation of TRPV4 and MAGL in disorders involving intertwined pain-inflammatory pathways:
Structural tuning balances target engagement:
Table 3: Dual-Target Piperazine Derivatives
Compound | Primary Target | Secondary Target | Therapeutic Rationale | |
---|---|---|---|---|
N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)-2,4-dichloro-benzenesulfonamide | PPARγ (Emax: 36.4%) | Adipogenesis (Emax: 90%) | Insulin sensitization | |
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone | MAGL (IC₅₀: 3.2 nM) | TRPV4 Ca²⁺ flux | Neuroinflammation control | |
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | Unknown | Antitumor activity | Oncogenic pathway disruption |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9